4-(Azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
Overview
Description
4-(Azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-azepanyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid is 368.17360725 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure Analysis
- Research on similar compounds, such as 4-(diiodoarsanyl)benzoic acid, has been conducted to understand their molecular crystal structures. These studies focus on hydrogen-bonded dimers and their packing differences, influenced by the position of groups like diiodoarsanyl (Ilyin et al., 2012).
Polymer Synthesis
- Studies involving benzoic acid derivatives in the synthesis of polymers, such as ruthenium-based metathesis catalysts, have been conducted. These polymers have potential applications in various fields, including materials science (Mayershofer et al., 2006).
Biodegradable Polymers
- Research on poly(ether-ester) azo polymers, which include benzoic acid derivatives, focuses on their biodegradability and potential use in colon-specific drug release materials (Samyn et al., 1995).
Photophysical Properties
- Studies on compounds like 1,8-naphthalimide derivatives, which include benzoic acid components, have been conducted to understand their photophysical properties, including aggregation enhanced emission and solid-state emission. These properties are significant in the development of optical materials and sensors (Srivastava et al., 2016).
Chemical Synthesis
- Research involving benzazepine derivatives in chemical synthesis pathways, including reactions leading to benzazepine carboxylic acid, contributes to the understanding of molecular interactions and structural formations in organic chemistry (Guerrero et al., 2014).
Luminescent Properties
- Investigations into the luminescent properties of lanthanide-based coordination polymers, assembled from derivatives of benzoic acid, have potential applications in the fields of lighting and display technologies (Sivakumar et al., 2011).
Molecular Interaction Studies
- Studies on azo-benzoic acids have been conducted to understand their molecular structures, geometries, and interactions in various conditions. These findings are crucial for the development of dyes and pigments (Baul et al., 2009).
Liquid Crystalline Polymers
- Research into liquid crystalline polymers containing azobenzene mesogens, synthesized from benzoic acid derivatives, has implications for advanced materials, particularly in display technologies (Saminathan & Pillai, 2000).
Surface Properties and Interactions
- Studies on benzoxazine derivatives containing both azobenzene and carboxylic acid units, synthesized from benzoic acid derivatives, focus on their surface properties and specific interactions. This research is relevant for the development of materials with specific surface characteristics (Mohamed et al., 2015).
Acid-Base Chemistry
- Research on the dissociation constants of carboxylic acids, including benzoic acid derivatives, in mixed aqueous solvents contributes to the fundamental understanding of acid-base chemistry (Yasuda, 1959).
Properties
IUPAC Name |
4-(azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-19-15-7-3-4-8-16(15)20(25)23(19)18-13-14(21(26)27)9-10-17(18)22-11-5-1-2-6-12-22/h3-4,9-10,13,15-16H,1-2,5-8,11-12H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFITPHGSXPRIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)N3C(=O)C4CC=CCC4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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